[(7-Methylimidazo[1,2-a]pyrimidin-2-yl)methyl]amine hydrochloride
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Overview
Description
The compound “[(7-Methylimidazo[1,2-a]pyrimidin-2-yl)methyl]amine hydrochloride” is a derivative of imidazo[1,2-a]pyridine . Imidazo[1,2-a]pyridine derivatives have been shown to possess a broad range of biological activity .
Synthesis Analysis
The synthesis of 2-methylimidazo[1,2-a]pyridine has been reported in the literature. 2-Amino-1-propargylpyridinium and 2-amino-1-(2-bromoallyl)pyridinium bromides reacted with sodium methoxide, leading to the formation of 2-methylimidazo[1,2-a]pyridine .Molecular Structure Analysis
The molecular structure of the compound can be determined using techniques such as X-ray structural analysis . The compound has a molecular weight of 132.1625 .Chemical Reactions Analysis
The interaction of 2-methylimidazo[1,2-a]pyridine with molecular bromine and iodine has been studied. This reaction proceeded with a substitution of a hydrogen atom at the C-3 carbon atom, leading to the formation of 3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium tribromide .Physical and Chemical Properties Analysis
The compound is a solid . More specific physical and chemical properties such as melting point, NMR spectrum, etc., can be determined using appropriate analytical techniques .Scientific Research Applications
1. Cytotoxic Activity and CDK Inhibitor Activity
A study on derivatives of 2-methylimidazo[1,2-a]pyridine and quinoline-substituted 2-aminopyrimidines revealed cytotoxic activity and CDK inhibitor activity. Notably, quinolin-4-yl-substituted compounds showed effective cytotoxic activity and selectivity against CDK1/CycA (Vilchis-Reyes et al., 2010).
2. Antimicrobial and Anticancer Activities
Certain synthesized derivatives of 7-methyl-2,3-dihydroimidazo[1,2-a]pyrimidin-5-ones showed anti-inflammatory and antimicrobial activities, with some exhibiting anticancer properties (Długosz & Machoń, 1986).
3. Heterocyclization and Formation of N-Substituted Derivatives
The reactions involving N-(pyrimidin-2-yl)imines of methyl trifluoropyruvate with trimethyl phosphite led to the formation of methyl 3-fluoroimidazo[1,2-a]pyrimidin-2-carboxylates, which were further transformed into N-substituted derivatives (Sokolov & Aksinenko, 2009).
4. Tautomerism in Dihydro-imidazo- and -pyrimido-[1,2-a]pyrimidines
Research on dihydro-imidazo- and -pyrimido-[1,2-a]pyrimidines revealed unusual tautomerism in compounds with substituted amino groups, exhibiting solvent-dependent equilibria between different tautomers (Clark & Curphey, 1977).
5. Anthelmintic Activity
A study on 4-(2-chloroquinolin-3-yl)-6-(6-methyl-1H-benzimidazol-2-yl)pyrimidin-2-amines synthesized compounds showed moderate to good anthelmintic activity against earthworms, suggesting potential for anthelmintic applications (Shivakumar et al., 2018).
Safety and Hazards
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridines, a class of compounds to which this compound belongs, have been recognized as valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They have been used in the development of various drugs, indicating that they interact with a wide range of biological targets .
Mode of Action
It’s known that imidazo[1,2-a]pyridines can interact with their targets through various mechanisms, including direct binding, transition metal catalysis, metal-free oxidation, and photocatalysis .
Biochemical Pathways
Imidazo[1,2-a]pyridines have been shown to exhibit significant activity against multidrug-resistant tb (mdr-tb) and extensively drug-resistant tb (xdr-tb), suggesting that they may interact with the biochemical pathways related to these conditions .
Pharmacokinetics
Some imidazo[1,2-a]pyridines have displayed pharmacokinetic and safety profiles compatible with once-daily dosing , indicating that they have favorable bioavailability.
Result of Action
Some imidazo[1,2-a]pyridines have shown significant activity against mdr-tb and xdr-tb , suggesting that they may have potent antimicrobial effects.
Properties
IUPAC Name |
(7-methylimidazo[1,2-a]pyrimidin-2-yl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4.ClH/c1-6-2-3-12-5-7(4-9)11-8(12)10-6;/h2-3,5H,4,9H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRDTWRDAONMYJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC(=CN2C=C1)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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